

# Bilaid B and its analogues bilorphin and bilactorphin

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Compound of Interest		
Compound Name:	Bilaid B	
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An In-depth Technical Guide to Bilaid B and its Analogues, Bilorphin and Bilactorphin

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The landscape of opioid research is continually evolving, driven by the urgent need for potent analgesics with improved safety profiles compared to classical opioids like morphine. A significant breakthrough in this area comes from the discovery of a novel class of tetrapeptides from the Australian estuarine fungus Penicillium sp. MST-MF667. These peptides, named bilaids, possess a unique alternating L-D-L-D amino acid configuration. This guide provides a comprehensive technical overview of the naturally occurring peptide, **Bilaid B**, and its more potent, synthetically optimized analogues, bilorphin and bilactorphin.

**Bilaid B** is one of the naturally occurring tetrapeptides and exhibits weak agonism at the  $\mu$ opioid receptor (MOR). Through structural modifications of the related Bilaid C, researchers
developed bilorphin, a potent and highly selective MOR agonist.[1] A key characteristic of
bilorphin is its G protein-biased signaling. It preferentially activates the G protein pathway,
which is associated with analgesia, while only minimally engaging the β-arrestin pathway,
which is linked to many of the adverse effects of opioids, such as respiratory depression and
tolerance.[1] To enhance its in vivo efficacy, a glycosylated analogue, bilactorphin, was
synthesized, demonstrating the potential of the bilorphin scaffold for developing systemically
active analgesics.[1]



This document details the biochemical properties, signaling pathways, and experimental methodologies related to these compounds, providing a core resource for researchers in pain therapeutics and GPCR pharmacology.

## **Quantitative Data Summary**

The following tables summarize the quantitative pharmacological data for **Bilaid B**, bilorphin, and related compounds, facilitating a clear comparison of their binding affinities and functional activities at opioid receptors.

Table 1: Opioid Receptor Binding Affinities

Compound	Receptor	Ki (nM)
Bilaid B (2a)	hMOR	>10,000
Bilorphin (3c)	hMOR	1.1
hDOR	190	
hKOR	770	_
Bilaid A (1a)	hMOR	3,100
Bilaid C (3a)	hMOR	210
Morphine	hMOR	1.9
DAMGO	hMOR	1.0

Data extracted from Dekan et al., 2019.[1]

Table 2: Functional Activity at the μ-Opioid Receptor



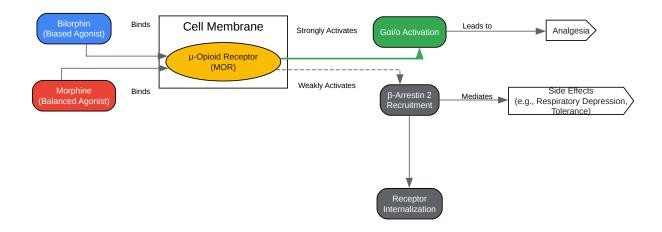
Compound	Assay	Parameter	Value
Bilorphin (3c)	GIRK activation (LC neurons)	EC50 (nM)	26
β-arrestin 2 recruitment (BRET)	Emax (% of Met-enk)	~10%	
MOPr Internalization	Emax (% of Met-enk)	~0%	_
Bilactorphin (3g)	G protein activation (AtT20 cells)	EC50 (nM)	1.8
β-arrestin recruitment	Emax	Increased vs. Bilorphin	
MOPr Internalization	Emax	Increased vs. Bilorphin	
Morphine	GIRK activation (LC neurons)	EC50 (nM)	160
β-arrestin 2 recruitment (BRET)	Emax (% of Met-enk)	~25%	
MOPr Internalization	Emax (% of Met-enk)	~20%	
Endomorphin-2	β-arrestin 2 recruitment (BRET)	Emax (% of Met-enk)	~80%
MOPr Internalization	Emax (% of Met-enk)	~90%	

Data are approximated from graphical representations in Dekan et al., 2019.[1]

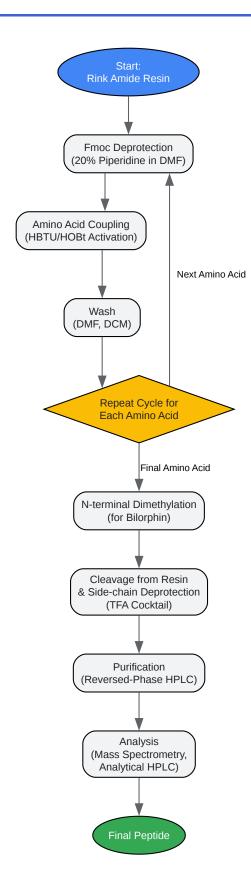
# Signaling Pathways and Experimental Workflows Signaling Pathway of Bilorphin at the μ-Opioid Receptor

Bilorphin exhibits biased agonism at the  $\mu$ -opioid receptor (MOR), favoring the G protein signaling cascade over  $\beta$ -arrestin recruitment. This is a desirable characteristic for novel analgesics, as G protein activation is primarily responsible for the therapeutic effects, while  $\beta$ -arrestin signaling is implicated in the development of tolerance and other adverse effects.

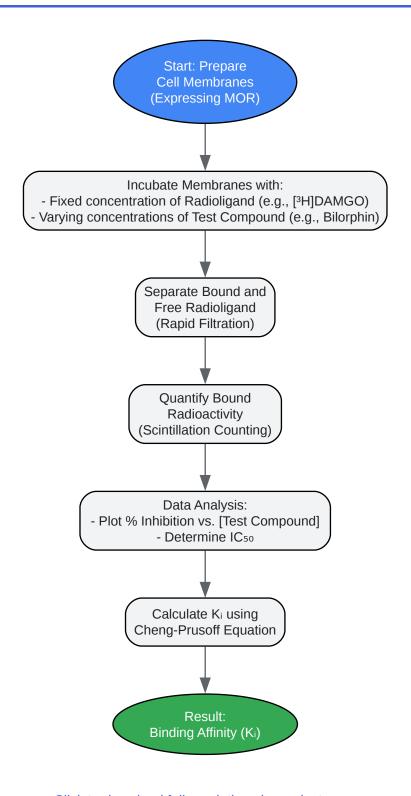












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### References

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